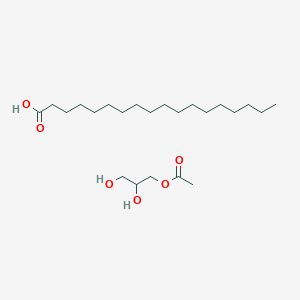

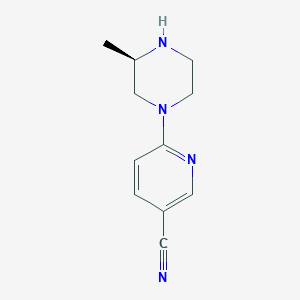

(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

概要

説明

“®-6-(3-Methylpiperazin-1-yl)nicotinonitrile” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of “®-6-(3-Methylpiperazin-1-yl)nicotinonitrile” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-6-(3-Methylpiperazin-1-yl)nicotinonitrile” are not explicitly mentioned in the available resources .科学的研究の応用

Antimycobacterial Agents

The synthesis of benzonitrile/nicotinonitrile-based s-triazines, including compounds structurally related to “(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile,” has been demonstrated. These compounds were developed for their potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as new lead compounds in the fight against tuberculosis. The synthesized compounds showed significant activity along with low toxicity towards mammalian cells (Patel, Kumari, & Chikhalia, 2014).

Sphingosine 1-Phosphate Lyase Inhibitors

Compounds structurally related to “(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile” have been identified as potent inhibitors of sphingosine 1-phosphate lyase, with applications in treating multiple sclerosis. These inhibitors work by binding to the active site of the enzyme, demonstrating significant efficacy in a rat model of multiple sclerosis (Weiler et al., 2014).

Antiprotozoal Activity

Research on aza-analogues of furamidine, including compounds derived from nicotinonitrile, has shown significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings support the therapeutic potential of these compounds in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of 2-arylhydrazononitriles, which are chemically related to “(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile,” have demonstrated promising results against Gram-negative bacteria, Gram-positive bacteria, and yeast. This highlights their potential as novel antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Corrosion Inhibition

A study on the inhibition of mild steel corrosion in hydrochloric acid by a nicotinonitrile derivative showcased the compound's high efficiency as a corrosion inhibitor. This research opens avenues for its application in protecting industrial materials against corrosive environments (Salman et al., 2019).

作用機序

Target of Action

The primary targets of ®-6-(3-Methylpiperazin-1-yl)nicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other chemical compounds, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of ®-6-(3-Methylpiperazin-1-yl)nicotinonitrile’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of ®-6-(3-Methylpiperazin-1-yl)nicotinonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. Specific details about how these factors influence the action of ®-6-(3-methylpiperazin-1-yl)nicotinonitrile are currently unknown .

特性

IUPAC Name |

6-[(3R)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAKGOYBWIQOPV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657808 | |

| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-(3-Methylpiperazin-1-yl)nicotinonitrile | |

CAS RN |

1057682-05-9 | |

| Record name | 6-[(3R)-3-Methyl-1-piperazinyl]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057682-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3R)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。